Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

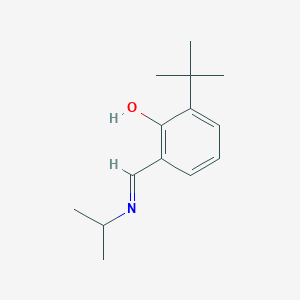

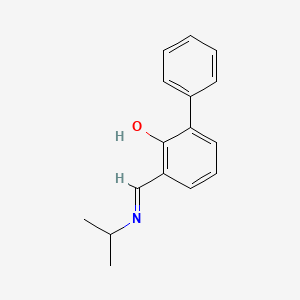

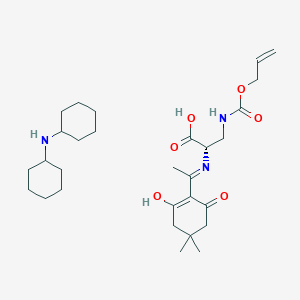

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% (also known as ethyl 2-hydroxyiminobutyrate) is an organic compound that is widely used in scientific research. It is a colorless, odorless, and water-soluble liquid with a molecular formula of C4H7NO3. This compound has been used in a variety of scientific applications, including the synthesis of pharmaceuticals and other organic compounds. In addition, it has been used in the study of biochemical and physiological processes in organisms.

Wissenschaftliche Forschungsanwendungen

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% has a variety of scientific applications. It is used in the synthesis of pharmaceuticals, including antibiotics, antifungal agents, and anti-inflammatory agents. In addition, it has been used in the study of biochemical and physiological processes in organisms, such as the regulation of gene expression and the metabolism of carbohydrates. It has also been used in the study of cellular signaling pathways and the regulation of enzyme activity.

Wirkmechanismus

Target of Action

Ethyl 2-(hydroxyimino)-3-oxobutanoate, also known as Oxyma, primarily targets carbodiimides in peptide synthesis . Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are commonly used in peptide synthesis to activate carboxylic acids for amide bond formation .

Mode of Action

Oxyma acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides . It suppresses base-catalyzed side reactions, particularly racemization . This is due to its pronounced acidity (pKa 4.60), which allows it to effectively neutralize the basicity of carbodiimides .

Biochemical Pathways

It is known that oxyma is used as an additive in peptide synthesis, where it interacts with carbodiimides to facilitate the formation of peptide bonds . This suggests that Oxyma may play a role in the biochemical pathways involved in peptide synthesis.

Pharmacokinetics

It is known that oxyma is a solid compound that is soluble in many common solvents used in peptide synthesis, such as dichloromethane or dimethylformamide (dmf) . This suggests that Oxyma may have good bioavailability in these environments.

Result of Action

The primary result of Oxyma’s action is the facilitation of peptide bond formation in peptide synthesis . By neutralizing the basicity of carbodiimides, Oxyma suppresses side reactions and helps to increase the yield and reduce the racemization of the peptides obtained .

Action Environment

The action of Oxyma is influenced by the pH of the environment. The reaction should be carried out at pH 4.5 due to the rapid hydrolysis of the ester . In a strongly basic solution, Oxyma exists predominantly as a tautomeric nitrosoisomer in anionic form . Therefore, the pH and the nature of the solvent can significantly influence the action, efficacy, and stability of Oxyma.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% in laboratory experiments include its low toxicity and its ability to be easily synthesized in the laboratory. In addition, it is a cost-effective reagent and has a wide range of applications in scientific research. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in some experiments.

Zukünftige Richtungen

There are a number of potential future directions for the use of ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95%. These include further research into its mechanism of action, its effects on gene expression and cellular signaling pathways, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. In addition, further research into its biochemical and physiological effects could lead to new insights into the regulation of metabolic processes in organisms. Finally, further research into its solubility in water could lead to new methods for using this compound in laboratory experiments.

Synthesemethoden

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% is synthesized by the reaction of ethyl bromide and hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction produces an intermediate, ethyl 2-hydroxyiminobutyrate, which is then hydrolyzed with aqueous acid to form the desired product. The reaction is typically carried out at room temperature and is generally considered to be a mild and non-toxic process.

Eigenschaften

IUPAC Name |

ethyl (Z)-3-hydroxy-2-nitrosobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTHITHXCDMTDK-PLNGDYQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/O)/N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)

![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)

![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)